molecular formula C4H3N3O2 B1344809 1,2,4-Triazine-3-carboxylic acid CAS No. 6498-04-0

1,2,4-Triazine-3-carboxylic acid

Cat. No.: B1344809
CAS No.: 6498-04-0
M. Wt: 125.09 g/mol
InChI Key: OKVCKNCXOXSKPO-UHFFFAOYSA-N
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Chemical Reactions Analysis

1,2,4-Triazine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and dienophiles. Major products formed from these reactions often include substituted triazines and fused ring systems .

Mechanism of Action

Properties

IUPAC Name

1,2,4-triazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O2/c8-4(9)3-5-1-2-6-7-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVCKNCXOXSKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631718
Record name 1,2,4-Triazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6498-04-0
Record name 1,2,4-Triazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main synthetic routes to 1,2,4-Triazine-3-carboxylic acid and its derivatives?

A1: While the provided abstracts don't detail the synthesis of the acid itself, they highlight its use as a starting material for various derivatives. For instance, researchers have successfully synthesized esters like the methyl and t-butyl esters of this compound []. These esters and the acid itself can then be further modified to generate a library of compounds with diverse properties. One study describes the synthesis of pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines starting from the corresponding 3-carboxylic acid derivative [, ].

Q2: How does the structure of this compound lend itself to the development of diverse derivatives?

A2: The presence of the carboxylic acid group allows for a wide range of chemical modifications. It can be readily converted to esters, amides, hydrazides, and other derivatives, each possessing unique chemical properties. Furthermore, the triazine ring itself can be substituted at various positions, further expanding the possibilities for structural diversity. For example, researchers have synthesized compounds incorporating a pyrazolo[5,1-c]-1,2,4-triazine moiety, highlighting the versatility of this scaffold [, ].

Q3: What analytical techniques are typically used to characterize this compound and its derivatives?

A3: Mass spectrometry plays a crucial role in characterizing this compound and its derivatives. Researchers have analyzed the fragmentation patterns of these compounds using mass spectrometry to elucidate their structures and identify key structural features []. Other techniques likely employed include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis.

Q4: Have any potential applications been explored for this compound derivatives?

A4: Research suggests that this compound derivatives hold promise in various fields. Studies have investigated their antimicrobial activity against a range of microorganisms, demonstrating the potential of this class of compounds for developing new therapeutic agents [, ]. Additionally, researchers have explored incorporating these derivatives into electrospun fibers for applications like phosphate anion sensing [].

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